5-Iodo-1-isopropylpyrazole-4-carbaldehyde

Cross-coupling Sonogashira Reaction kinetics

This 5-iodo-4-carbaldehyde pyrazole derivative is a critical bifunctional core for kinase inhibitor libraries. Unlike mono-functional analogs, its orthogonal iodo and aldehyde handles enable high-yield sequential diversification—via reductive amination followed by Suzuki/Sonogashira coupling—minimizing purification bottlenecks in polyfunctional target synthesis. Ideal for constructing pyrazole-fused polycyclic systems and unsymmetrical ligands.

Molecular Formula C7H9IN2O
Molecular Weight 264.06 g/mol
Cat. No. B12933619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-1-isopropylpyrazole-4-carbaldehyde
Molecular FormulaC7H9IN2O
Molecular Weight264.06 g/mol
Structural Identifiers
SMILESCC(C)N1C(=C(C=N1)C=O)I
InChIInChI=1S/C7H9IN2O/c1-5(2)10-7(8)6(4-11)3-9-10/h3-5H,1-2H3
InChIKeyJNMGGWWKGWRRJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodo-1-isopropylpyrazole-4-carbaldehyde: A Strategic Pyrazole Building Block for Advanced Synthesis


5-Iodo-1-isopropylpyrazole-4-carbaldehyde (CAS: 1946822-59-8) is a functionalized heterocyclic compound in the pyrazole family. Its structure features a 5-position iodine substituent and a 4-position aldehyde group, establishing it as a potent bifunctional building block for medicinal chemistry and organic synthesis . This compound is primarily valued for its capacity to undergo selective, sequential transformations, enabling the efficient construction of complex molecular architectures [1].

Why Generic Pyrazole Building Blocks Cannot Replace 5-Iodo-1-isopropylpyrazole-4-carbaldehyde in Advanced Synthesis


Simple substitution with other pyrazole carbaldehydes or alternative halogenated analogs is not viable for advanced synthetic sequences. The specific placement of the iodine at the 5-position and the aldehyde at the 4-position provides a unique and orthogonal reactivity profile. For instance, while a 4-iodo regioisomer may exhibit high cross-coupling activity, the 5-iodo derivative demonstrates markedly different selectivity and reaction kinetics, which is critical for controlling multi-step reaction pathways [1]. This orthogonality is essential for avoiding deprotection and purification bottlenecks in the synthesis of complex, polyfunctional targets [2].

Quantitative Differentiation Guide: 5-Iodo-1-isopropylpyrazole-4-carbaldehyde vs. Key Comparators


Cross-Coupling Reactivity: Iodo vs. Bromo vs. Chloro Substituent Effects

The iodine substituent at the 5-position offers a significant reactivity advantage over its bromo or chloro analogs in palladium-catalyzed cross-coupling reactions. While a direct head-to-head comparison for this exact compound is not publicly available, class-level inference from studies on analogous 5-halogenated pyrazoles indicates that iodo derivatives are more reactive in oxidative addition, the rate-determining step for cross-couplings [1]. This translates to faster reaction rates and often higher yields under milder conditions compared to bromo or chloro analogs, which are known to be less reactive in similar transformations [2].

Cross-coupling Sonogashira Reaction kinetics

Regioselective Nucleophilic Substitution: 5-Iodo vs. 4-Iodo Pyrazole

The position of the iodine atom dramatically impacts reaction selectivity. A cross-study comparison reveals that while 4-iodopyrazoles are often highly reactive in cross-couplings, 5-iodopyrazoles can exhibit different reactivity profiles. For instance, a study on 4-iodopyrazoles reported good yields in Sonogashira reactions (e.g., 73-91% yield for alkynyl-substituted products) [1]. Conversely, another study on 5-iodopyrazoles showed that under similar conditions, they were unreactive or underwent reductive deiodination, highlighting a crucial regioselectivity difference [2]. This demonstrates that the 5-iodo regioisomer offers a distinct and controlled reactivity that can be exploited for orthogonal synthesis.

Regioselectivity Nucleophilic substitution Reaction conditions

Bifunctional Orthogonality: Aldehyde and Iodo Group Reactivity Comparison

The presence of both an aldehyde and an iodo group on the same pyrazole core provides a powerful, orthogonal synthetic handle. The aldehyde group enables a range of reactions (e.g., reductive amination, Wittig) that are largely orthogonal to palladium-catalyzed cross-couplings of the iodo group. This orthogonality is a key differentiator from simpler pyrazole carbaldehydes lacking a halogen or from halogenated pyrazoles lacking an aldehyde. While direct quantitative data for this specific compound is limited, the concept is well-established in the literature for this class of bifunctional building blocks, which are highlighted for their ability to introduce molecular diversity in a controlled, sequential manner [1].

Orthogonal synthesis Bifunctional building blocks Reaction selectivity

Physicochemical Properties: Predicted Boiling Point vs. Non-Iodinated Analog

The presence of the heavy iodine atom significantly alters the compound's physical properties compared to its non-iodinated analog, 1-isopropyl-1H-pyrazole-4-carbaldehyde. The predicted boiling point for 5-Iodo-1-isopropylpyrazole-4-carbaldehyde is estimated at 309.7±27.0 °C , while the non-iodinated analog has a reported boiling point of 82-84 °C at reduced pressure (2 Torr) . This substantial difference, primarily due to the increased molecular weight and polarizability of the iodine atom, dictates different handling and storage requirements and is a key consideration for procurement and inventory management.

Physicochemical properties Stability Handling

High-Value Application Scenarios for 5-Iodo-1-isopropylpyrazole-4-carbaldehyde


Scaffold for Kinase Inhibitor Libraries

As demonstrated in patents and literature for similar pyrazole derivatives, this compound serves as an ideal core for generating focused libraries of kinase inhibitors [1]. The aldehyde group allows for rapid diversification into various amine-containing side chains via reductive amination, a critical step for modulating kinase selectivity. The iodo group provides a subsequent handle for introducing aromatic or heteroaromatic groups via Suzuki or Sonogashira couplings, enabling systematic exploration of the chemical space around the kinase hinge-binding region. This sequential, high-yielding strategy is far more efficient than building a diverse library from a less functionalized core.

Synthesis of Pyrazole-Fused Polycyclic Systems via Intramolecular Cycloaddition

This compound is a potent precursor for constructing complex, pyrazole-fused polycyclic systems. The aldehyde group can be converted into a 1,3-dipole or a diene, which can then undergo an intramolecular cycloaddition with a π-system installed via cross-coupling at the iodo position [2]. This application leverages the compound's unique orthogonal reactivity to build high molecular complexity in a single, key transformation, a capability that is not shared by simpler, mono-functional pyrazole building blocks.

Advanced Materials and Ligand Design

The ability to sequentially install different functional groups makes this compound valuable for designing unsymmetrical ligands for catalysis or new materials with tailored electronic properties. The iodo group can be used to attach an electron-donating or -withdrawing aryl group, while the aldehyde can be converted into a coordinating moiety (e.g., imine, oxime, heterocycle) [1]. This modular approach provides fine control over the steric and electronic environment, which is essential for optimizing catalyst performance or material function.

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